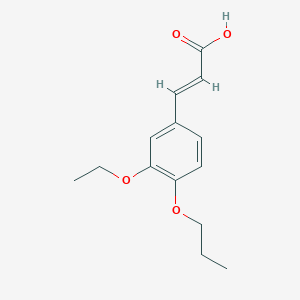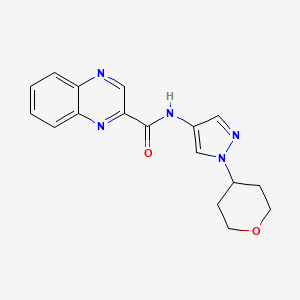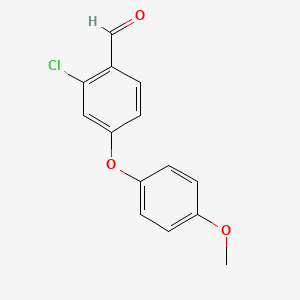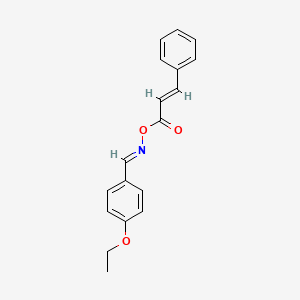![molecular formula C11H8BrNO3 B2483180 5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione CAS No. 1889287-46-0](/img/structure/B2483180.png)
5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of spirooxazolidinediones, including compounds similar to 5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione, involves the preparation of novel families through reactions starting from specific acid amides or their derivatives. For instance, members of two novel families of spiro(oxazolidinediones) have been prepared, where the synthesis involves reactions starting from 2-bromobenzoic acid amides or N-alkylated isoquinolin-1,3,4(2H)-triones (Wrobel & Dietrich, 1994).
Molecular Structure Analysis
The molecular structure of spirooxazolidinediones is characterized by the presence of a spiro linkage that connects an oxazolidinedione ring with another cyclic structure. This unique arrangement imparts specific physical and chemical properties to the compounds. For example, the synthesis of spiro compounds often results in high diastereoselectivity, indicating a predominant formation of one diastereoisomer over others (Shen, Sun, & Yan, 2016).
Chemical Reactions and Properties
Spirooxazolidinediones participate in various chemical reactions due to their active functional groups. The synthesis processes can involve multi-component reactions that yield functionalized spiro compounds with good yields and specific structural features. These reactions often utilize catalysts and specific reaction conditions to achieve the desired products (Tsukamoto et al., 1993).
Physical Properties Analysis
The physical properties of spirooxazolidinediones, such as solubility, melting points, and crystal structures, are influenced by their molecular structure. For instance, studies on the synthesis and structural analysis of related compounds provide insights into their crystalline structures and physical characteristics, highlighting the importance of molecular arrangements in determining these properties (Gálvez et al., 1983).
Chemical Properties Analysis
The chemical properties of spirooxazolidinediones, including reactivity, stability, and interactions with other molecules, are determined by their functional groups and molecular framework. Research into the synthesis and biological evaluation of related compounds reveals their potential interactions and biological activities, providing a foundation for understanding the chemical properties of 5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione (Ahsan et al., 2022).
Scientific Research Applications
Synthesis of Novel Families : Members of two novel families of spiro(oxazolidinediones) have been synthesized, which include the spiro[1H-isoindole-1,5'-oxazolidine]-2', 3(2H),4'-triones and spiro[1,2-benz-isothiazole-3(2H), 5'-oxazolidine]-2',4'-dione 1,1-dioxides (Wrobel & Dietrich, 1994).
Pharmacologically Interesting Derivatives : The synthesis of pharmacologically interesting derivatives of cyclopentane, indene, and fluorene spiro-5′-oxazolidine-2′, 4′-dione has been described. This includes establishing the main conformational features of these compounds (Gálvez et al., 1983).
Novel Spirocompounds : A new method for preparing novel spirocompounds like 3,5'-dioxo-2'-phenyl-1,3-dihydrospiro[indene-2,4'-[1,3]oxazol]-1-yl acetates has been developed. This method involves the reaction of N-benzoylglycine with ortho-formylbenzoic acids, providing insights into the chemistry of related spirocompounds (Younesi et al., 2009).
Spiro Oxazolidinedione Aldose Reductase Inhibitors : Spiro oxazolidinediones derived from ring aralkyl ketones have been found to be potent aldose reductase inhibitors, with applications in medicinal chemistry (Schnur et al., 1982).
Synthesis and Structural Study : Detailed synthesis and structural studies of N-ethylnortropane-3-spiro-5′-oxazolidine-2′,4′-dione and its hydrochloride have been conducted, adding to the knowledge of the structural properties of these compounds (Gálvez et al., 1983).
Thermal Properties of Novel Polymers : Research into the thermal properties of novel polymers based on poly(hydantoin-methyl-p-styrene) and their substrates, which includes derivatives like 1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione, sheds light on the potential material science applications of these compounds (Kaczmarek et al., 2012).
Clean Synthesis in Water : An efficient method for the synthesis of novel spiro[indene-2,2'-[1,3,5]oxathiazine]-1,3-diones in water has been designed. This highlights the potential for environmentally friendly synthesis methods for such compounds (Salehpour et al., 2017).
Mechanism of Action
Target of Action
Similar compounds, such as 5-bromo-2-aryl benzimidazoles, have been reported to inhibit the α-glucosidase enzyme . This enzyme plays a crucial role in carbohydrate metabolism, specifically in the breakdown of complex sugars into simpler sugars.
Mode of Action
Based on the activity of structurally similar compounds, it can be hypothesized that 5-bromo-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione may interact with its target enzyme, potentially inhibiting its function . This inhibition could result in changes to the metabolic processes controlled by the enzyme.
Biochemical Pathways
Inhibition of α-glucosidase can delay the breakdown of complex carbohydrates into simpler sugars, affecting glucose absorption and potentially leading to a decrease in postprandial hyperglycemia .
Result of Action
If the compound does inhibit α-glucosidase, it could potentially lead to a decrease in postprandial hyperglycemia, which could be beneficial in the management of conditions like diabetes .
properties
IUPAC Name |
6-bromospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c12-7-1-2-8-6(5-7)3-4-11(8)9(14)13-10(15)16-11/h1-2,5H,3-4H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXOQPVPPXLVDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3=C1C=C(C=C3)Br)C(=O)NC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-butyl-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2483102.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B2483105.png)
![2-(ethylthio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2483106.png)
![(6R)-5-Benzyl-2-(4-methylphenyl)sulfonyl-6-propan-2-yl-8-oxa-2,5-diazaspiro[3.5]nonane](/img/structure/B2483107.png)

![2-((4-(2-(pyrrolidin-1-yl)ethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2483110.png)





![Ethyl 6-bromo-2-methyl-5-[2-oxo-2-(propan-2-yloxy)ethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2483121.png)